molecular formula C18H20N2S B14163992 2-Ethylspiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-thione CAS No. 224619-07-2

2-Ethylspiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-thione

Cat. No.: B14163992
CAS No.: 224619-07-2
M. Wt: 296.4 g/mol
InChI Key: YLEWYDPCWTZSBL-UHFFFAOYSA-N
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Description

2-Ethylspiro[1,6-dihydrobenzo[h]quinazoline-5,1’-cyclopentane]-4-thione is a complex heterocyclic compound that belongs to the quinazoline family This compound is characterized by its unique spiro-fused structure, which includes a quinazoline core and a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylspiro[1,6-dihydrobenzo[h]quinazoline-5,1’-cyclopentane]-4-thione typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 2-aminobenzamide with cyclopentanone in the presence of a suitable catalyst can yield the desired spiro compound. The reaction conditions often involve refluxing in an organic solvent such as ethanol or methanol, with the addition of a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethylspiro[1,6-dihydrobenzo[h]quinazoline-5,1’-cyclopentane]-4-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline core can be reduced under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur at the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Halogenated quinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethylspiro[1,6-dihydrobenzo[h]quinazoline-5,1’-cyclopentane]-4-thione involves its interaction with molecular targets such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the quinazoline core can interact with DNA or RNA, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzylspiro[benzo[h]quinazoline-5,1’-cycloheptane]-4-thione
  • 2-Methyl-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1’-cyclohexane]thione

Uniqueness

2-Ethylspiro[1,6-dihydrobenzo[h]quinazoline-5,1’-cyclopentane]-4-thione is unique due to its specific spiro-fused structure and the presence of an ethyl group, which can influence its chemical reactivity and biological activity

Properties

CAS No.

224619-07-2

Molecular Formula

C18H20N2S

Molecular Weight

296.4 g/mol

IUPAC Name

2-ethylspiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-thione

InChI

InChI=1S/C18H20N2S/c1-2-14-19-16-13-8-4-3-7-12(13)11-18(9-5-6-10-18)15(16)17(21)20-14/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,19,20,21)

InChI Key

YLEWYDPCWTZSBL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=S)C2=C(N1)C3=CC=CC=C3CC24CCCC4

solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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